molecular formula C32H60MoO8 B028093 Molybdenum(4+) tetrakis(2-ethylhexanoate) CAS No. 106414-11-3

Molybdenum(4+) tetrakis(2-ethylhexanoate)

Cat. No.: B028093
CAS No.: 106414-11-3
M. Wt: 668.8 g/mol
InChI Key: YKJSOAKPHMIDLP-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

All-cis-4,7,10,13,16-Docosapentaenoic Acid methyl ester is typically synthesized through the esterification of all-cis-4,7,10,13,16-Docosapentaenoic Acid with methanol. The reaction is catalyzed by an acid or base catalyst, such as sulfuric acid or sodium methoxide . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester form .

Industrial Production Methods

In industrial settings, the production of all-cis-4,7,10,13,16-Docosapentaenoic Acid methyl ester involves the extraction of the free acid from fish oils, followed by its esterification with methanol. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

All-cis-4,7,10,13,16-Docosapentaenoic Acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hydroperoxides and other oxidized derivatives.

    Reduction: Saturated fatty acid methyl esters.

    Substitution: Various substituted fatty acid methyl esters depending on the nucleophile used.

Scientific Research Applications

All-cis-4,7,10,13,16-Docosapentaenoic Acid methyl ester has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of fatty acids.

    Biology: Studied for its role in cell membrane structure and function.

    Medicine: Investigated for its potential health benefits, including anti-inflammatory and cardioprotective effects.

    Industry: Used in the formulation of nutritional supplements and functional foods.

Mechanism of Action

The mechanism of action of all-cis-4,7,10,13,16-Docosapentaenoic Acid methyl ester involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, affecting various cellular processes. The compound also exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory eicosanoids.

Comparison with Similar Compounds

Similar Compounds

    Eicosapentaenoic Acid methyl ester: Another omega-3 fatty acid methyl ester with similar health benefits.

    Docosahexaenoic Acid methyl ester: Known for its role in brain health and development.

    Arachidonic Acid methyl ester: An omega-6 fatty acid methyl ester involved in inflammatory processes.

Uniqueness

All-cis-4,7,10,13,16-Docosapentaenoic Acid methyl ester is unique due to its specific structure and the position of its double bonds, which confer distinct biological activities. Its lipid-soluble nature makes it more suitable for certain applications compared to its free acid form.

Properties

CAS No.

106414-11-3

Molecular Formula

C32H60MoO8

Molecular Weight

668.8 g/mol

IUPAC Name

2-ethylhexanoate;molybdenum(4+)

InChI

InChI=1S/4C8H16O2.Mo/c4*1-3-5-6-7(4-2)8(9)10;/h4*7H,3-6H2,1-2H3,(H,9,10);/q;;;;+4/p-4

InChI Key

YKJSOAKPHMIDLP-UHFFFAOYSA-J

SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mo+4]

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mo+4]

Synonyms

Molybdenum octanoate

Origin of Product

United States

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